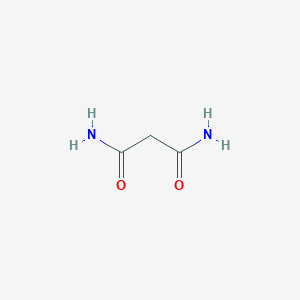

Malonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIRWRKPLXCTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040116 | |

| Record name | Malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Malonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-13-4 | |

| Record name | Malonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVQ8CNG255 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Malonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonamide and its derivatives are pivotal intermediates in organic synthesis, finding extensive applications in the pharmaceutical industry and materials science. This technical guide provides a comprehensive overview of the core synthetic methodologies for producing this compound. Key synthesis routes, including the ammonolysis of diethyl malonate, hydrolysis of malononitrile (B47326), reaction of malonyl chloride with ammonia (B1221849), and multi-component reactions, are discussed in detail. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanisms, experimental protocols, and quantitative data associated with each synthetic pathway.

Synthesis from Diethyl Malonate via Ammonolysis

The reaction of diethyl malonate with ammonia, known as ammonolysis, is a classical and straightforward method for the synthesis of this compound. The reaction proceeds through a two-step nucleophilic acyl substitution mechanism.

Mechanism:

The reaction is initiated by the nucleophilic attack of ammonia on one of the ester carbonyl carbons of diethyl malonate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol (B145695) to yield ethyl malonamate. A second nucleophilic attack by another molecule of ammonia on the remaining ester group of ethyl malonamate, followed by the elimination of another molecule of ethanol, affords the final product, this compound.

Caption: Ammonolysis of Diethyl Malonate to this compound.

Experimental Protocol (General):

A general procedure involves heating diethyl malonate with a concentrated aqueous or alcoholic solution of ammonia under pressure. The reaction can be slow and may require elevated temperatures and prolonged reaction times to achieve high yields.

| Parameter | Value |

| Reactants | Diethyl malonate, Ammonia (aqueous or alcoholic solution) |

| Solvent | Water or Ethanol |

| Temperature | 100-150 °C (in a sealed vessel) |

| Reaction Time | Several hours to days |

| Yield | Moderate to high, depending on conditions |

Synthesis from Malononitrile via Hydrolysis

The hydrolysis of malononitrile offers an alternative route to this compound. This method typically involves controlled hydrolysis under neutral or slightly basic conditions to avoid over-hydrolysis to malonic acid. The use of hydrogen peroxide in the presence of a base is a common approach.

Mechanism:

The reaction is believed to proceed via the nucleophilic attack of a hydroperoxide anion (generated from hydrogen peroxide and a base) on one of the nitrile carbons. The resulting intermediate undergoes further reaction and rearrangement, ultimately leading to the formation of the amide group. A second, similar sequence on the other nitrile group yields this compound.

Caption: Hydrolysis of Malononitrile to this compound.

Experimental Protocol (General):

A typical procedure involves treating malononitrile with hydrogen peroxide in a suitable solvent, often in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction is typically exothermic and requires careful temperature control.

| Parameter | Value |

| Reactants | Malononitrile, Hydrogen Peroxide, Base (e.g., Na₂CO₃) |

| Solvent | Water, Ethanol, or a mixture |

| Temperature | 40-50 °C |

| Reaction Time | 1-3 hours |

| Yield | Good to excellent |

Synthesis from Malonyl Chloride

The reaction of malonyl chloride (or malonyl dichloride) with ammonia is a rapid and often high-yielding method for the synthesis of this compound. This method is based on the high reactivity of acyl chlorides towards nucleophiles.

Mechanism:

The synthesis proceeds through a nucleophilic acyl substitution mechanism. Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of malonyl chloride. The tetrahedral intermediate formed then eliminates a chloride ion to form a protonated amide. A second molecule of ammonia acts as a base to deprotonate this intermediate, yielding the monoamide-monoacyl chloride. A subsequent, similar reaction on the second acyl chloride group produces this compound.[1]

Caption: Synthesis of this compound from Malonyl Chloride.

Experimental Protocol (General):

Malonyl chloride is typically added slowly to a cooled, concentrated solution of ammonia. The reaction is highly exothermic and results in the precipitation of this compound and ammonium (B1175870) chloride. The this compound can then be isolated by filtration and purified by recrystallization.

| Parameter | Value |

| Reactants | Malonyl chloride, Ammonia (concentrated aqueous solution) |

| Solvent | Water |

| Temperature | 0-10 °C (during addition) |

| Reaction Time | Typically rapid |

| Yield | High |

Multi-component Synthesis of this compound Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted this compound derivatives. A notable example is the one-pot, five-component reaction of an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine.[2][3]

Plausible Mechanism:

A plausible mechanism for this reaction involves the initial formation of a this compound intermediate from the reaction of Meldrum's acid with two molecules of the amine.[4] Concurrently, the isocyanide undergoes a nucleophilic attack on the arylidene malononitrile. These two intermediates then combine, followed by tautomerization, to yield the final substituted this compound derivative.[2]

Caption: Workflow for Multi-component this compound Synthesis.

Experimental Protocol (General):

A mixture of the isocyanide, arylidene malononitrile, Meldrum's acid, and amine is stirred in a suitable solvent at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

Quantitative Data for Representative Five-Component Synthesis: [3]

| Entry | R¹ | R² | R³ | R⁴ | R⁵ | Time (h) | Yield (%) |

| 1 | Bn | H | H | H | c-Hex | 1.5 | 92 |

| 2 | 4-Me-Ph | H | H | H | c-Hex | 1.5 | 94 |

| 3 | 4-OMe-Ph | H | H | H | c-Hex | 2 | 90 |

| 4 | Bn | 4-Cl | H | H | c-Hex | 1 | 95 |

| 5 | Bn | H | 4-OMe | H | t-Bu | 1.5 | 91 |

Bn = Benzyl, c-Hex = Cyclohexyl, t-Bu = tert-Butyl

Spectroscopic Data of Unsubstituted this compound

The characterization of this compound is crucial for confirming its synthesis and purity. The following are typical spectroscopic data for unsubstituted this compound.

¹H NMR (DMSO-d₆, 400 MHz): δ 7.35 (s, 2H, NH₂), 6.95 (s, 2H, NH₂), 3.11 (s, 2H, CH₂).

¹³C NMR (DMSO-d₆, 100 MHz): δ 168.9 (C=O), 41.5 (CH₂).[5][6]

IR (KBr, cm⁻¹): 3430, 3350 (N-H stretch), 1670 (C=O stretch, Amide I), 1620 (N-H bend, Amide II).

Mass Spectrometry (EI): m/z 102 (M⁺), 85, 59, 44.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and its derivatives, providing insights into their reaction mechanisms, experimental procedures, and relevant quantitative data. The choice of synthetic method will depend on factors such as the desired scale of production, the availability of starting materials, and the required purity of the final product. For the synthesis of unsubstituted this compound, the ammonolysis of diethyl malonate and the reaction of malonyl chloride with ammonia are common and effective methods. For the preparation of diverse libraries of substituted malonamides, multi-component reactions offer a highly efficient and atom-economical approach. The information presented herein serves as a valuable resource for chemists and researchers engaged in the synthesis and application of these important chemical entities.

References

malonamide crystal structure and hydrogen bonding

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Malonamide

Introduction

This compound (C₃H₆N₂O₂), the diamide (B1670390) of malonic acid, is a fundamental organic molecule that serves as a valuable model system for studying intermolecular interactions, particularly hydrogen bonding, in crystalline solids.[1] Its derivatives have garnered significant attention for their applications in medicinal chemistry and materials science, acting as peptide mimics, anticancer agents, and extractants for rare-earth elements.[1][2][3] The structural landscape of this compound is characterized by its polymorphism, with monoclinic, tetragonal, and orthorhombic forms having been identified.[4] This guide provides a comprehensive technical overview of the crystal structures and intricate hydrogen-bonding networks of these this compound polymorphs, synthesizing data from key crystallographic studies.

Crystallographic Data of this compound Polymorphs

The crystalline form of this compound is highly dependent on the crystallization conditions. To date, three distinct polymorphs have been structurally characterized. The monoclinic form was the first to be identified, followed by the discovery of tetragonal and orthorhombic variants.[5][6] A summary of their crystallographic data is presented below.

| Parameter | Monoclinic Polymorph | Tetragonal Polymorph [7] | Orthorhombic Polymorph [8] |

| Formula | C₃H₆N₂O₂ | C₃H₆N₂O₂ | C₃H₆N₂O₂ |

| Molar Mass ( g/mol ) | 102.10 | 102.10 | 102.10 |

| Crystal System | Monoclinic | Tetragonal | Orthorhombic |

| Space Group | P2₁/c | P4₃2₁2 | C222₁ |

| a (Å) | 13.07 | 5.3140 (3) | 7.9100 (4) |

| b (Å) | 9.45 | 5.3140 (3) | 8.8753 (5) |

| c (Å) | 8.04 | 15.5360 (12) | 12.8712 (7) |

| α (°) | 90 | 90 | 90 |

| β (°) | 73.0 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 949.6 | 438.71 (5) | 904.09 (8) |

| Z | 8 | 4 | 8 |

| Molecules per Asymmetric Unit | 2 | 0.5 | 1 |

| Temperature (K) | Room Temperature | 150 (2) | 150 |

| Calculated Density (Mg m⁻³) | Not Reported | 1.546 | 1.496 |

| R-factor | 0.05 | 0.032 | 0.031 |

Molecular Conformation and Geometry

In all polymorphs, the this compound molecule adopts a non-planar conformation. The central CCC plane serves as a reference from which the two amide groups are rotated. The degree of this rotation, defined by the dihedral angle between the planes of the two amide groups, is a key conformational parameter that differs significantly across the polymorphs.[5][6]

The monoclinic structure is unique in that it contains two symmetry-unrelated molecules in the asymmetric unit, which have similar dimensions but different orientations in the crystal.[9] In the tetragonal and orthorhombic forms, the molecule possesses crystallographic twofold rotation symmetry, with the axis passing through the central methylene (B1212753) carbon atom (C2).[5][6]

| Parameter | Monoclinic Polymorph [9] | Tetragonal Polymorph [5] | Orthorhombic Polymorph [6][8] |

| Mean C—C distance (Å) | 1.507 | Not explicitly stated, but in good agreement with monoclinic | 1.5178 (13) |

| Mean C—N distance (Å) | 1.334 | Not explicitly stated, but in good agreement with monoclinic | 1.3257 (14) |

| Mean C=O distance (Å) | 1.253 | Not explicitly stated, but in good agreement with monoclinic | 1.2420 (13) |

| Dihedral Angle between Amide Planes (°) | 84.8 and 85.3 | 58.68 (4) | 71.90 (4) |

Hydrogen Bonding Networks

A defining feature of the this compound crystal structure is its extensive network of intermolecular N—H···O hydrogen bonds. In all known polymorphs, every available amino hydrogen atom participates in hydrogen bonding, and each carbonyl oxygen atom acts as a bifurcated acceptor, receiving two hydrogen bonds.[6][9] This efficient hydrogen bonding scheme results in robust, three-dimensional networks that are responsible for the stability of the crystals.[1][5][6]

Monoclinic Polymorph

The molecules in the monoclinic form are linked by a system of eight distinct N–H···O hydrogen bonds with donor-acceptor distances ranging from 2.89 to 3.14 Å. This complex arrangement connects the two independent molecules in the asymmetric unit and propagates throughout the crystal to form a dense 3D network.[1]

Tetragonal Polymorph

The tetragonal polymorph features a three-dimensional network built upon a distinct hydrogen-bonding motif.[5] This pattern is described using graph-set notation as an R³₃(12) ring, indicating a ring motif formed by three donors and three acceptors, enclosing 12 atoms.[5][10]

Orthorhombic Polymorph

The hydrogen bonding in the orthorhombic form is characterized by a simpler R⁴₂(8) motif.[6][8] This involves a ring containing four donors and two acceptors, with a total of 8 atoms in the ring. The crystallographic symmetry of the molecule ensures that this fundamental motif extends into a comprehensive three-dimensional network.[6][8]

A summary of the detailed hydrogen bond geometries for the orthorhombic polymorph is provided below.

| Donor (D)—H···Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···O | 0.89 (2) | 2.06 (2) | 2.9282 (13) | 166 (1) |

| N—H···O | 0.85 (2) | 2.12 (2) | 2.9502 (14) | 169 (2) |

| Data for the orthorhombic polymorph.[8] |

Visualization of Hydrogen Bonding Motifs

The logical relationships within the hydrogen-bonded networks can be visualized using diagrams.

Caption: General hydrogen bonding scheme in this compound.

Caption: R³₃(12) hydrogen bonding motif in tetragonal this compound.

Caption: R⁴₂(8) hydrogen bonding motif in orthorhombic this compound.

Experimental Protocols

Monoclinic Polymorph Synthesis and Crystallography

-

Crystal Growth: The specific method for crystal growth was not detailed in the publication by Chieh et al. (1970), but typically involves slow evaporation from a suitable solvent.

-

Data Collection: The crystal structure was determined using Mo-Kα diffractometer data.[9]

-

Structure Solution and Refinement: The structure was solved by the symbolic addition procedure and refined by least-squares methods to a final R-factor of 0.05 for 941 observed reflections. Hydrogen atom positions were successfully determined from the data.[9]

Tetragonal and Orthorhombic Polymorph Synthesis and Crystallography

-

Crystal Growth: Crystals of the tetragonal and orthorhombic polymorphs were serendipitously obtained from the slow evaporation of an aqueous solution resulting from a reaction between 4,6-dihydroxypyrimidine (B14393) and Na₂CO₃.[5][6][7] The discovery of the orthorhombic form occurred when attempting to reproduce the tetragonal crystals.[6]

-

Data Collection: Single-crystal X-ray diffraction data for both polymorphs were collected at a temperature of 150 K.[7][8]

-

Structure Solution and Refinement: For both structures, all hydrogen atoms were located in a difference map and their coordinates were refined freely.[7][8] The final R-factors were 0.032 for the tetragonal form and 0.031 for the orthorhombic form, indicating high-quality structural solutions.[5][8]

Conclusion

This compound is a structurally versatile molecule, crystallizing in at least three different polymorphs: monoclinic, tetragonal, and orthorhombic. The primary differentiating features among these forms are the unit cell parameters, space group symmetry, and the specific conformation of the molecule, particularly the dihedral angle between the two amide groups. All polymorphs are stabilized by extensive, three-dimensional N—H···O hydrogen-bonding networks where each carbonyl oxygen accepts two hydrogen bonds. The specific patterns of these networks, described by R³₃(12) and R⁴₂(8) motifs in the tetragonal and orthorhombic forms, respectively, highlight the nuanced ways in which identical molecules can pack to form distinct crystalline solids. This detailed structural understanding is crucial for professionals in drug development and materials science, as polymorphism and hydrogen bonding profoundly influence key physical properties such as solubility, stability, and bioavailability.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Assessing the Role of a this compound Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 108-13-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Malonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamide (Propanediamide), the diamide (B1670390) derivative of malonic acid, is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural feature—a reactive methylene (B1212753) group flanked by two amide functionalities—makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and a privileged scaffold in drug design.[1] this compound derivatives have been explored for their potential as antidiabetic agents, κ-opioid receptor agonists, anticancer agents, and inhibitors of enzymes such as factor Xa and cholinesterases.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and data presented for practical application in a research and development setting.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, purification, and application in various experimental setups. Key quantitative data are summarized in the tables below, followed by detailed experimental protocols for their determination.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₂O₂ | [3] |

| Molecular Weight | 102.09 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 172-175 °C | [5] |

| Boiling Point | 191.38 °C (rough estimate) | [5] |

| Flash Point | 232.5 °C | [5] |

| Density | 1.3516 g/cm³ (rough estimate) | [5] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | 180 g/L (at 20 °C) | [5] |

| Solubility in other solvents | Soluble in HCl | [5] |

| pKa | ~7.00 (Predicted) | [5] |

Crystallographic and Spectroscopic Data

| Property | Value | Reference(s) |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Unit Cell Parameters | a = 13.07 Å, b = 9.45 Å, c = 8.04 Å, β = 73.0° | [5] |

| Refractive Index | 1.5110 (estimate) | [5] |

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound like this compound using a melting point apparatus.[6][7]

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature.[6]

-

Approximate Determination: A rapid heating rate (e.g., 10-20 °C/min) is initially used to get an approximate melting range.[9]

-

Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[6]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[8]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a liquid, or a molten solid like this compound, using a small sample size.[10][11]

Methodology:

-

Sample Preparation: Approximately 0.5 mL of molten this compound is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat transfer is uniform.[11]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, heating is stopped.

-

Data Recording: The liquid in the Thiele tube begins to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[11]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.[12][13]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 20 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The saturated supernatant is then carefully separated from the solid phase by filtration (using a syringe filter) or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an acidic or basic compound.[14][15]

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[16] A standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH) is also prepared.

-

Apparatus Calibration: A pH meter with a combined glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Titration: The this compound solution is placed in a jacketed beaker to maintain a constant temperature, and the calibrated pH electrode is immersed. The solution is stirred continuously. The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.[16]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified from the inflection point of this curve. This can be determined more accurately by plotting the first or second derivative of the titration curve.

-

pKa Calculation: For a weak acid, the pKa is equal to the pH at the half-equivalence point.

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the amide functional groups and the acidic α-protons of the central methylene group.

Synthesis of this compound

This compound is commonly synthesized by the ammonolysis of a malonic acid ester, such as diethyl malonate.

Reaction Scheme: CH₂(COOC₂H₅)₂ + 2 NH₃ → CH₂(CONH₂)₂ + 2 C₂H₅OH

Experimental Protocol:

-

Reaction Setup: Diethyl malonate is added dropwise to a stirred, cooled (e.g., below 25 °C) aqueous solution of ammonia.

-

Reaction: The mixture is stirred and then allowed to stand at room temperature for an extended period (e.g., 48 hours) to allow for the complete conversion to the diamide.

-

Isolation: The precipitated this compound is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from water to yield a white crystalline solid.

Key Chemical Reactions

Like other amides, this compound can be hydrolyzed back to malonic acid under acidic or basic conditions.

-

Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of malonic acid and ammonium (B1175870) ions.

-

Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a malonate salt and ammonia.

The active methylene group of this compound can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base (e.g., piperidine, ammonium acetate).[17] This reaction is a fundamental C-C bond-forming reaction.[18]

General Mechanism:

-

Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of this compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde).

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product.[19]

This compound is a key building block for the synthesis of various heterocyclic systems, most notably pyrimidines. The reaction involves the condensation of this compound with a 1,3-dielectrophilic species. A classic approach is the reaction with an amidine.[20][21]

General Reaction Scheme: The reaction of this compound with an amidine (like benzamidine) in the presence of a base (like sodium ethoxide) leads to the formation of a substituted pyrimidine.

Applications in Drug Discovery

This compound derivatives are recognized as "privileged structures" in medicinal chemistry.[1] The this compound scaffold can act as a peptidomimetic, and its derivatives have been synthesized and evaluated for a range of biological activities.[2]

-

Enzyme Inhibition: this compound-based compounds have been designed as potent inhibitors of HIV-1 integrase and factor Xa, a key enzyme in the blood coagulation cascade.[2][4]

-

Neurological Disorders: Certain derivatives have been investigated as potential multimodal drugs for Alzheimer's disease by targeting cholinesterases.[1]

-

Metabolic Diseases: this compound derivatives have been synthesized as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[22]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Methylene Protons (-CH₂-): A singlet is expected for the two equivalent protons of the central methylene group. The chemical shift would be influenced by the deshielding effect of the two adjacent carbonyl groups.

-

Amide Protons (-NH₂): A broad singlet is expected for the four equivalent amide protons. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR:

-

Methylene Carbon (-CH₂-): One signal is expected for the central methylene carbon.

-

Carbonyl Carbon (-C=O): One signal is expected for the two equivalent carbonyl carbons.

Experimental Protocol for NMR Spectrum Acquisition:

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C nuclei. A deuterium (B1214612) lock is established using the solvent signal.

-

Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon.

-

Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups:

-

N-H Stretching: A strong, broad band (or a pair of bands) in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the amide N-H bonds.

-

C=O Stretching (Amide I band): A very strong, sharp absorption band around 1640-1680 cm⁻¹ due to the carbonyl stretch.

-

N-H Bending (Amide II band): A band in the region of 1550-1640 cm⁻¹ associated with the N-H bending vibration.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (102.09). Fragmentation patterns would likely involve the loss of amide-related fragments (e.g., NH₂, CONH₂).

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Role of a this compound Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(108-13-4) 13C NMR [m.chemicalbook.com]

- 4. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. davjalandhar.com [davjalandhar.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. bhu.ac.in [bhu.ac.in]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. bu.edu.eg [bu.edu.eg]

- 21. scispace.com [scispace.com]

- 22. youtube.com [youtube.com]

The Synthesis and Characterization of Malonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Malonamide derivatives represent a versatile class of organic compounds with significant applications across various scientific disciplines, including medicinal chemistry, materials science, and coordination chemistry. Their utility as peptidomimetics, chelating agents, and scaffolds for bioactive molecules has driven extensive research into their synthesis and characterization. This technical guide provides an in-depth overview of the core methodologies for synthesizing and characterizing this compound derivatives, presenting data in a structured format and offering detailed experimental protocols.

I. Synthesis of this compound Derivatives

The synthesis of malonamides can be achieved through several strategic approaches, primarily involving the formation of amide bonds from malonic acid precursors or through multicomponent reactions.

From Malonic Acid Esters and Amines

A prevalent and classical method for synthesizing this compound derivatives involves the aminolysis of malonic acid esters. This reaction is typically carried out by heating a malonic ester, such as diethyl malonate, with an excess of the desired amine. The reaction can proceed without a catalyst, but the use of a base or coupling agents can facilitate the process, especially with less reactive amines.

A generalized mechanism for this synthesis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of an alcohol molecule. This process is repeated for the second ester group to form the final this compound.[1]

Experimental Protocol: Synthesis of N,N'-diphenylthis compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in a suitable high-boiling point solvent such as toluene (B28343) or xylene.

-

Addition of Amine: Add aniline (B41778) (2.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N,N'-diphenylthis compound.

From Malonyl Chlorides

A more reactive approach involves the use of malonyl chloride or its derivatives. This method is particularly useful for synthesizing malonamides from less nucleophilic amines or for reactions that need to be carried out at lower temperatures.

Experimental Protocol: Synthesis of a this compound Derivative via Malonyl Chloride

-

Preparation of Malonyl Chloride: Malonyl chloride can be prepared by reacting malonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) under anhydrous conditions.

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (2 equivalents) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath (0 °C).

-

Addition of Malonyl Chloride: Add a solution of malonyl chloride (1 equivalent) in the same solvent dropwise to the cooled amine solution with vigorous stirring. An excess of the amine or the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) is often used to neutralize the HCl gas evolved during the reaction.

-

Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to synthesizing complex this compound derivatives in a one-pot fashion. A notable example is the five-component reaction involving an isocyanide, Meldrum's acid, an arylidene malononitrile (B47326), and two equivalents of an amine.[2][3] This method allows for the rapid generation of a library of structurally diverse malonamides.

Experimental Protocol: One-Pot, Five-Component Synthesis of this compound Derivatives [3]

-

Reaction Setup: To a solution of an arylidene malononitrile (1 mmol) and an isocyanide (1 mmol) in dichloromethane (CH₂Cl₂) at ambient temperature, add Meldrum's acid (1 mmol) and the desired amine (2 mmol).[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours), monitoring the progress by TLC.[3]

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid product can be collected by filtration, washed with a small amount of cold solvent (e.g., CHCl₃), and dried to afford the pure this compound derivative.[3] In some cases, crystallization may not be necessary.[3]

II. Characterization of this compound Derivatives

A comprehensive characterization of newly synthesized this compound derivatives is crucial to confirm their structure and purity. The following spectroscopic and analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.

-

¹H NMR: The proton NMR spectrum of a typical this compound will show characteristic signals for the methylene (B1212753) protons (CH₂) of the this compound backbone, typically as a singlet in the range of 3.0-4.0 ppm. The chemical shift of the N-H protons of the amide groups can vary widely (typically 7.0-9.0 ppm) and may appear as broad signals due to quadrupole broadening and hydrogen bonding. The signals for the substituents on the nitrogen atoms will appear in their expected regions.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbonyl carbons (C=O) of the amide groups typically resonate in the range of 165-175 ppm.[4] The methylene carbon (CH₂) of the this compound core appears around 40-50 ppm.

Table 1: Typical NMR Data for a Simple this compound Derivative

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide N-H | 7.0 - 9.0 (broad) | - |

| Malonyl CH₂ | 3.0 - 4.0 (singlet) | 40 - 50 |

| Amide C=O | - | 165 - 175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound derivatives, the key vibrational bands to look for are:

-

N-H Stretching: Typically appears as one or two sharp bands in the region of 3200-3400 cm⁻¹. The presence of two bands can indicate a primary amide, while a single band suggests a secondary amide.

-

C=O Stretching (Amide I band): A strong, sharp absorption band is observed in the range of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

-

N-H Bending (Amide II band): This band appears around 1550-1640 cm⁻¹ and is generally less intense than the Amide I band.

Table 2: Characteristic IR Absorption Frequencies for Malonamides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching (Amide I) | 1630 - 1680 |

| N-H | Bending (Amide II) | 1550 - 1640 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for analyzing this compound derivatives. The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns can also provide valuable structural information.

X-ray Crystallography

For crystalline this compound derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.[5][6] This technique is invaluable for confirming the absolute configuration of chiral derivatives and for studying intermolecular interactions in the solid state. The crystal structure of the parent this compound reveals a monoclinic system with two molecules in the asymmetric unit.[6] A tetragonal polymorph has also been reported.[7]

III. Experimental Workflows and Signaling Pathways

The synthesis and characterization of this compound derivatives follow a logical workflow. The diagram below illustrates a typical experimental pathway from synthesis to full characterization.

Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.

This compound derivatives have been investigated for their biological activity, including as inhibitors of enzymes such as factor Xa and cholinesterases.[8] The following diagram illustrates a simplified signaling pathway where a this compound derivative acts as an enzyme inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound(108-13-4) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Role of a this compound Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

Malonamide as a Versatile Synthon in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonamide and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. The reactivity of the active methylene (B1212753) group, flanked by two carbonyl functionalities, provides a versatile platform for a variety of cyclization and multicomponent reactions. This technical guide provides an in-depth overview of the utility of this compound in the synthesis of key heterocyclic systems, including pyrimidines, pyridines, and pyrazoles. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Synthesis of Pyrimidines

The condensation of this compound or its precursors, such as diethyl malonate, with urea (B33335) or its derivatives is a classic and widely employed method for the synthesis of pyrimidine-2,4,6-triones, commonly known as barbiturates. This reaction, a variation of the Biginelli reaction, provides a straightforward route to this important class of compounds.

Synthesis of Barbituric Acid

The reaction of diethyl malonate with urea in the presence of a strong base like sodium ethoxide is a robust method for the preparation of barbituric acid.

Experimental Protocol: Synthesis of Barbituric Acid [1][2][3]

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol. If the reaction becomes too vigorous, the flask should be cooled in an ice bath.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, 80 g (0.5 mole) of diethyl malonate is added, followed by a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (70 °C) absolute ethanol.

-

Reflux: The mixture is thoroughly shaken and then refluxed for 7 hours on an oil bath heated to 110 °C. A white solid will precipitate during this time.

-

Work-up and Isolation: After the reaction is complete, 500 mL of hot (50 °C) water is added to the reaction mixture. Subsequently, concentrated hydrochloric acid is added with constant stirring until the solution is acidic (approximately 45 mL).

-

Purification: The resulting clear solution is filtered and allowed to cool in an ice bath overnight. The crystalline product is collected by filtration using a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 105–110 °C for 3–4 hours.

Quantitative Data:

| Product | Yield | Melting Point |

| Barbituric Acid | 72-78% | 245 °C (decomposes) |

Reaction Pathway:

References

An In-depth Technical Guide to the Synthesis of Malonamide from Malonic Acid and Urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of malonamide, a fundamental building block in organic chemistry and drug development. A particular focus is placed on the prospective direct synthesis from malonic acid and urea (B33335), a pathway that, while not extensively documented, holds promise for its atom economy and the use of readily available starting materials. This document details a proposed experimental protocol for this direct synthesis, based on established catalytic methods for primary amide formation from carboxylic acids and urea. Furthermore, this guide presents established alternative synthetic routes to this compound, offering a comparative perspective for researchers. A thorough compilation of the physicochemical properties of the involved compounds is provided, alongside a discussion of the potential reaction mechanism for the catalyzed direct synthesis.

Introduction

This compound, the diamide (B1670390) of malonic acid, is a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring two amide functionalities separated by a methylene (B1212753) group, imparts unique chemical reactivity, making it a versatile precursor for heterocyclic synthesis and as a ligand in coordination chemistry.

Traditionally, the synthesis of this compound has been achieved through the ammonolysis of malonic acid esters or the reaction of malonyl chloride with ammonia (B1221849). While effective, these methods often involve multiple steps or the use of hazardous reagents. The direct synthesis of this compound from malonic acid and urea presents an attractive alternative due to the low cost and low toxicity of the starting materials. However, the direct thermal condensation of malonic acid and urea is known to predominantly yield barbituric acid through a cyclization reaction.

This guide explores a potential catalytic approach to favor the formation of the acyclic this compound. Drawing upon recent advancements in the synthesis of primary amides from carboxylic acids using urea as the nitrogen source, we propose a detailed experimental protocol. This document is intended to serve as a foundational resource for researchers interested in developing and optimizing the synthesis of this compound.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for the successful design and execution of a synthesis. The relevant data for malonic acid, urea, and this compound are summarized in the table below.

| Property | Malonic Acid | Urea | This compound |

| Chemical Formula | C₃H₄O₄ | CH₄N₂O | C₃H₆N₂O₂ |

| Molecular Weight | 104.06 g/mol [1] | 60.06 g/mol [2] | 102.09 g/mol [3] |

| Appearance | White crystalline solid[4] | White crystalline solid[5][6] | White crystalline solid[3] |

| Melting Point | 135-137 °C (decomposes)[1] | 132-135 °C[7] | 172-175 °C[8] |

| Boiling Point | Decomposes[1] | Decomposes[2] | 460.9 ± 28.0 °C (predicted)[8] |

| Solubility in Water | 763 g/L[9] | 1080 g/L at 20 °C[7] | 180 g/L at 20 °C[10] |

| Density | 1.619 g/cm³[1] | 1.32 g/cm³[6] | 1.3 ± 0.1 g/cm³[8] |

| pKa | pKa₁ = 2.83, pKa₂ = 5.69[11] | ~13.9 (weak base)[2] | 7.00 ± 0.70 (predicted)[10] |

Proposed Synthesis of this compound from Malonic Acid and Urea

Proposed Reaction Scheme

Caption: Proposed reaction for the synthesis of this compound.

Proposed Experimental Protocol

Disclaimer: This protocol is a proposed adaptation of a general method and has not been specifically optimized for the synthesis of this compound. Researchers should perform small-scale trials and optimize reaction conditions.

Materials:

-

Malonic Acid

-

Urea

-

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O) or Imidazole

-

High-boiling point, inert solvent (e.g., dioxane, toluene, or octane)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

Purification supplies (filtration apparatus, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1 equivalent), urea (2.2 equivalents to account for both carboxylic acid groups and potential side reactions), and the catalyst (e.g., 10 mol% Mg(NO₃)₂·6H₂O or 20 mol% imidazole).

-

Solvent Addition: Add a suitable high-boiling point, inert solvent to the flask. The concentration of the reactants should be carefully considered to facilitate the reaction and prevent precipitation.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-140 °C with vigorous stirring. The optimal temperature will need to be determined experimentally. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). The reaction time is expected to be in the range of 12-24 hours.[12]

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The work-up procedure will depend on the solvent used and the properties of the product.

-

If the product precipitates upon cooling, it can be isolated by filtration.

-

If the product remains in solution, the solvent may need to be removed under reduced pressure.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture). The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry.

Proposed Reaction Mechanism

The proposed catalytic cycle for the synthesis of amides from carboxylic acids and urea using a magnesium salt or imidazole involves the activation of the carboxylic acid.

With Mg(NO₃)₂ as a catalyst:

Caption: Proposed mechanism with a magnesium salt catalyst.

With Imidazole as a catalyst:

Caption: Proposed mechanism with an imidazole catalyst.

Alternative Synthetic Routes for this compound

Given the developmental nature of the direct synthesis from malonic acid and urea, it is pertinent to consider established methods for preparing this compound. These alternative routes provide reliable, albeit potentially less atom-economical, pathways to the target compound.

From Diethyl Malonate and Ammonia

This is a classical and widely used method for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound from diethyl malonate.

Experimental Protocol:

A detailed protocol for this reaction can be found in the chemical literature. Generally, it involves reacting diethyl malonate with an excess of concentrated aqueous or alcoholic ammonia. The reaction is typically stirred at room temperature for an extended period or gently heated to drive it to completion. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.

From Malonyl Chloride and Ammonia

This method offers a more reactive approach but requires the preparation of malonyl chloride, which is a moisture-sensitive and corrosive substance.

Reaction Scheme:

Caption: Synthesis of this compound from malonyl chloride.

Experimental Protocol:

Malonyl chloride is typically prepared by reacting malonic acid with a chlorinating agent such as thionyl chloride.[15] The resulting malonyl chloride is then carefully added to a cooled solution of excess ammonia in an inert solvent. The reaction is highly exothermic and requires careful temperature control. The this compound product is isolated after a standard aqueous work-up to remove the ammonium chloride byproduct.

Conclusion

The synthesis of this compound from malonic acid and urea presents an intriguing and potentially advantageous route that warrants further investigation. The proposed catalytic method, adapted from general procedures for primary amide synthesis, offers a promising starting point for researchers. This guide provides the necessary foundational information, including a detailed (though theoretical) experimental protocol, physicochemical data, and mechanistic insights, to embark on such an investigation. Furthermore, the inclusion of established alternative synthetic routes allows for a comprehensive understanding of the available methodologies for obtaining this important chemical intermediate. The development of an efficient and direct synthesis of this compound from malonic acid and urea would represent a significant advancement in sustainable chemical synthesis.

References

- 1. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 2. Properties Of Urea-Physical, Chemical, Biological [jinjiangmelamine.com]

- 3. This compound | C3H6N2O2 | CID 7911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. PROPERTIES OF UREA – Agrispex [agrispex.co.za]

- 6. Urea in Chemistry: Structure, Uses, and Biological Importance [vedantu.com]

- 7. atdmco.com [atdmco.com]

- 8. This compound | CAS#:108-13-4 | Chemsrc [chemsrc.com]

- 9. Malonic Acid: Structure, Synthesis, Properties & Uses [vedantu.com]

- 10. chembk.com [chembk.com]

- 11. Malonic acid - Sciencemadness Wiki [sciencemadness.org]

- 12. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Malonyl chloride synthesis - chemicalbook [chemicalbook.com]

Synthesis of Malonamide from Dimethyl Malonate and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of malonamide from dimethyl malonate and ammonia (B1221849). The document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in pharmaceuticals and fine chemicals.

Introduction

This compound, the diamide (B1670390) of malonic acid, is a valuable building block in organic synthesis, serving as a precursor to various pharmaceuticals, including barbiturates and other heterocyclic compounds. The synthesis of this compound is most commonly achieved through the ammonolysis of a dialkyl malonate, such as dimethyl malonate or diethyl malonate. This reaction involves the nucleophilic attack of ammonia on the carbonyl carbons of the ester groups, leading to the displacement of the alkoxy groups and the formation of the corresponding amide linkages. The reaction can be carried out using various forms of ammonia, including aqueous ammonia, alcoholic ammonia solutions, or liquid ammonia, often with acid or base catalysis to enhance the reaction rate.

Reaction Mechanism and Signaling Pathway

The ammonolysis of dimethyl malonate to this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction typically occurs in two sequential steps, with the formation of a monoamide intermediate, methyl 2-carbamoylacetate, followed by a second amidation to yield the final product, this compound.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details various experimental procedures for the synthesis of this compound, primarily focusing on the ammonolysis of dialkyl malonates.

Ammonolysis of Diethyl Malonate in Liquid Ammonia with Ammonium (B1175870) Chloride Catalyst[1]

This classic procedure utilizes liquid ammonia as both the solvent and the reactant, with ammonium chloride acting as an acid catalyst.

Materials:

-

Diethyl malonate

-

Liquid ammonia

-

Ammonium chloride (pure, dry)

-

Dewar flask

-

Drying tube (containing potassium hydroxide)

Procedure:

-

A known weight of pure, dry ammonium chloride is introduced into a reaction tube.

-

The reaction tube is placed in a Dewar flask containing a freezing mixture (e.g., dry ice/acetone) to maintain the desired temperature (0 °C or -33 °C).

-

Liquid ammonia is passed through a drying tube containing potassium hydroxide (B78521) and then condensed in the reaction tube to a volume of approximately 25 mL.

-

A weighed amount of diethyl malonate (e.g., 5.35 g) is added to the liquid ammonia solution.

-

The reaction tube is sealed and allowed to stand for a specified period (e.g., 10 or 20 hours).

-

After the reaction period, the excess liquid ammonia is allowed to evaporate.

-

The remaining solid product, a mixture of this compound and ammonium chloride, is weighed.

-

The weight of this compound is determined by difference after accounting for the initial weight of the ammonium chloride catalyst.

Ammonolysis of Diethyl 2-Aminomalonate in Methanolic Ammonia

While this protocol is for a substituted this compound, the general conditions are informative for the synthesis of the parent this compound.

Materials:

-

Diethyl 2-aminomalonate

-

2M solution of ammonia in methanol

-

Argon atmosphere

Procedure:

-

Diethyl 2-aminomalonate (8.16 g, 46.6 mmol) is added to a 2M solution of ammonia in methanol (233 mL, 466 mmol).

-

The reaction mixture is heated at 60 °C under an argon atmosphere for 19 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from water.

Quantitative Data

The following tables summarize the quantitative data from various experimental conditions for the synthesis of this compound and its derivatives.

Table 1: Effect of Ammonium Chloride on the Yield of this compound from Diethyl Malonate in Liquid Ammonia at 0 °C [1]

| Weight of NH₄Cl (g) | Reaction Time (hrs) | Yield of this compound (g) |

| 0.00 | 10 | 0.30 |

| 0.10 | 10 | 2.42 |

| 0.25 | 10 | 2.58 |

| 0.50 | 10 | 2.55 |

| 1.00 | 10 | 2.34 |

| 2.00 | 10 | 2.38 |

| 3.00 | 10 | 2.45 |

Theoretical yield of this compound from 5.35 g of diethyl malonate is 3.33 g.

Table 2: Comparison of Reaction Conditions for the Synthesis of Aminothis compound

| Method | Starting Material | Ammonia Source | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Diethyl aminomalonate hydrochloride | 7N Methanolic Ammonia | Methanol | Room Temp. | 7 days | 69 |

| 2 | Diethyl 2-aminomalonate | 2M Methanolic Ammonia | Methanol | 60 | 19 hours | 49 |

Experimental Workflow

The general workflow for the synthesis and purification of this compound from dimethyl malonate and ammonia is depicted below.

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from dimethyl malonate and ammonia is a well-established and versatile reaction. The choice of reaction conditions, including the form of ammonia, solvent, temperature, and use of catalysts, significantly influences the reaction rate and yield. The provided experimental protocols and quantitative data offer a solid foundation for researchers to develop and optimize the synthesis of this compound for various applications in the pharmaceutical and chemical industries. Further investigation into more sustainable and efficient catalytic systems remains an active area of research.

References

Core Principles of Malonamide Reactivity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamide, the diamide (B1670390) derivative of malonic acid, serves as a versatile and foundational scaffold in organic synthesis and medicinal chemistry.[1][2][3] Its unique structural feature, an active methylene (B1212753) group flanked by two amide functionalities, imparts a distinct reactivity profile that enables a wide array of chemical transformations. This technical guide provides an in-depth exploration of the fundamental principles governing this compound reactivity, offering detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to support researchers in the effective utilization of this important class of molecules. This compound derivatives are privileged structures in drug design, appearing in compounds developed as enzyme inhibitors, receptor agonists, and other therapeutic agents.[4][5]

I. Synthesis of Malonamides

The preparation of this compound and its derivatives can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

A. From Malonic Esters and Amines

A common and straightforward method for synthesizing N-substituted malonamides involves the direct condensation of malonic esters with primary or secondary amines. This reaction typically proceeds at elevated temperatures and can be catalyzed by a base.

Generalized Reaction Scheme:

References

- 1. Discovery of novel pyrimidine and this compound derivatives as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 108-13-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the Role of a this compound Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

The Exploration of Novel Malonamide-Based Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The malonamide scaffold, a versatile and privileged structure in medicinal chemistry, has garnered significant attention for its potential in the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This technical guide provides an in-depth overview of the exploration of novel this compound-based scaffolds, focusing on their synthesis, biological evaluation, and therapeutic potential.

Core Concepts and Rationale

Malonamides are dicarbonyl compounds characterized by a central methylene (B1212753) group flanked by two amide functionalities. This core structure serves as a flexible linker that can be readily functionalized with various substituents, enabling the precise spatial orientation of pharmacophoric groups. This adaptability has been exploited to design inhibitors for a variety of enzymes and to develop agents with potent antibacterial and anticancer properties. The exploration of this compound-based scaffolds is driven by the pursuit of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound-Based Scaffolds

The synthesis of this compound derivatives often employs straightforward and efficient chemical reactions. Common strategies include multicomponent reactions and Michael additions, which allow for the rapid generation of diverse compound libraries.

General Synthetic Workflow

A typical workflow for the synthesis and initial screening of novel this compound-based scaffolds is outlined below. This process begins with the selection of appropriate starting materials and culminates in the identification of lead compounds with desirable biological activity.

Experimental Protocol: Five-Component Reaction for this compound Synthesis[1][2][3][4]

This protocol describes a one-pot, five-component condensation reaction to synthesize this compound derivatives.

-

Reaction Setup: In a suitable reaction vessel, combine the isocyanide (1 mmol), Meldrum's acid (1 mmol), arylidene malononitrile (B47326) (1 mmol), and two equivalents of the desired amine (2 mmol) in a solvent such as dichloromethane (B109758) (CH2Cl2).

-

Reaction Conditions: Stir the mixture at ambient temperature.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.

Biological Activities and Therapeutic Targets

This compound-based scaffolds have demonstrated significant potential across a range of therapeutic areas, including anticoagulation, neurodegenerative diseases, diabetes, infectious diseases, and oncology.

Factor Xa and Cholinesterase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade, and cholinesterases (ChE), which are implicated in the pathology of Alzheimer's disease.

Factor Xa plays a pivotal role in both the intrinsic and extrinsic pathways of blood coagulation, catalyzing the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot.[1][2][3] Inhibition of Factor Xa is a validated strategy for the prevention and treatment of thromboembolic disorders.

In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (B1216132) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) contributes to cognitive decline.[4][5][6][7][8] Inhibition of these enzymes can help to restore cholinergic neurotransmission.

| Compound ID | Target | Ki (nM) | IC50 (µM) | Reference |

| Series 1 | fXa | 10 - 50 | [9] | |

| Thrombin | > 1000 | [9] | ||

| Series 2 | AChE | 1.5 - 8.2 | [9] | |

| BChE | 2.1 - 9.5 | [9] |

α-Glucosidase Inhibition

This compound derivatives have also been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[9][10][11][12] Inhibition of this enzyme can delay the absorption of glucose, making it a target for the management of type 2 diabetes.

α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[9][10][11][12] By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be reduced.

| Compound ID | IC50 (µM) | Reference |

| 4k | 11.7 ± 0.5 | [13][14] |

| Acarbose (Standard) | 840 ± 1.73 | [13][14] |

Antibacterial and Anticancer Activity

The versatility of the this compound scaffold has also been leveraged to develop compounds with promising antibacterial and anticancer activities.

| Compound ID | S. aureus NCTC8325 MIC (mg/L) | MRSA ATCC33592 MIC (mg/L) | Reference |

| 26 | 0.5 | 0.5 | [15] |

| 27 | 0.25 | 0.25 | [15] |

| 28 | 0.5 | 0.5 | [15] |

| 29 | 0.5 | 0.5 | [15] |

| 36 | 2 | 2 | [15] |

| 37 | 2 | 2 | [15] |

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 8a | HeLa | 10.91 - 19.22 | [16] |

| 8b | HeLa | 7.2 ± 1.12 | [16] |

| MDA-MB-231 | 4.62 ± 0.13 | [16] | |

| MCF-7 | 7.13 ± 0.13 | [16] |

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the accurate evaluation of the biological activity of novel this compound-based compounds.

Factor Xa Inhibition Assay Protocol[22][23][24][25][26]

This assay determines the ability of a compound to inhibit the enzymatic activity of Factor Xa.

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).

-

Reconstitute Factor Xa enzyme in the assay buffer.

-

Prepare a solution of a chromogenic substrate specific for Factor Xa.

-

Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions.

-

Add the Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to a control (no inhibitor).

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-